1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol
Overview
Description
1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol typically involves the reaction of 2,4-difluorobenzaldehyde with azetidin-3-ol under acidic conditions. The reaction proceeds through a nucleophilic addition followed by cyclization to form the azetidine ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of difluorophenyl ketone or carboxylic acid derivatives.
Reduction: Formation of difluorophenylamine.
Substitution: Formation of various azetidine derivatives.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound's binding affinity to certain receptors, leading to downstream effects in biological pathways. The azetidine ring plays a crucial role in the compound's stability and reactivity.
Comparison with Similar Compounds
1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol is unique due to its difluorophenyl group and azetidine ring. Similar compounds include:
1-(2,4-Difluorophenyl)ethan-1-one: This compound lacks the azetidine ring and has different reactivity.
2,4-Difluorophenol: This compound has a hydroxyl group instead of the azetidine ring, leading to different chemical properties.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-8-2-1-7(10(12)3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYBJUOMSQYQAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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